3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide is a complex organic compound featuring an aziridine ring, a cyclopropylmethyl group, and a benzenesulfonamide moiety. Aziridines are known for their strained three-membered ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide typically involves the formation of the aziridine ring followed by the introduction of the cyclopropylmethyl group and the benzenesulfonamide moiety. One common method involves the reaction of an appropriate aziridine precursor with cyclopropylmethyl halide under basic conditions to form the cyclopropylmethylaziridine intermediate. This intermediate is then reacted with N,N-dimethylbenzenesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity due to ring strain.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but less strain compared to aziridine.
Cyclopropylamine: A compound featuring a cyclopropyl group attached to an amine, sharing some structural similarities with the target compound.
Uniqueness
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide is unique due to the combination of its aziridine ring, cyclopropylmethyl group, and benzenesulfonamide moiety.
Properties
IUPAC Name |
3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-16(2)21(18,19)15-5-3-4-14(8-15)20-11-13-10-17(13)9-12-6-7-12/h3-5,8,12-13H,6-7,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTKNHDYNHTTLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)OCC2CN2CC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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